2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound “2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of oxadiazole . Oxadiazoles are heterocyclic compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibacterial and Anti-enzymatic Potential : A study synthesized a series of derivatives, including compounds similar to 2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, which demonstrated significant antibacterial and anti-enzymatic activities, particularly against gram-negative bacterial strains. The study also provided insights into the cytotoxic behavior of these molecules (Nafeesa et al., 2017).
- Evaluation Against Gram-negative Bacteria : Another research synthesized acetamide derivatives with 1,3,4-oxadiazole nucleus and reported their moderate inhibition activity, particularly against Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Enzyme Inhibition and Potential Therapeutic Uses
- Enzyme Inhibition and Antihypertensive Activity : Research conducted in 1979 indicated that derivatives of 2-(4-chlorophenylsulfonyl)acetamide, a closely related compound, showed antihypertensive activity in rats, suggesting potential therapeutic applications (Santilli & Morris, 1979).
- α-Glucosidase Inhibitory Potential : A study focused on the synthesis of N-aryl/aralkyl derivatives of similar compounds, showing promising inhibitory potential against α-glucosidase, a key enzyme in carbohydrate metabolism. This indicates potential applications in managing conditions like diabetes (Iftikhar et al., 2019).
Synthesis and Structural Analysis
- Spectral and Structural Analysis : A study involving the synthesis of novel compounds, including similar oxadiazole derivatives, utilized spectral techniques like NMR for structural elucidation, providing a basis for further investigation into their biological activities (Ying-jun, 2012).
Future Directions
The future directions for research on “2-((4-chlorophenyl)thio)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, oxadiazole derivatives have significant potential for the development of new drugs .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-4-2-3-11(9-14)16-20-21-17(25-16)19-15(22)10-26-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGEMIMCFZWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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